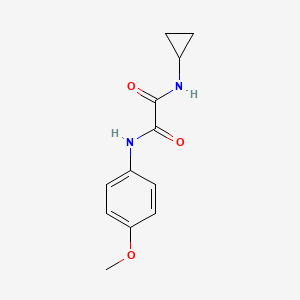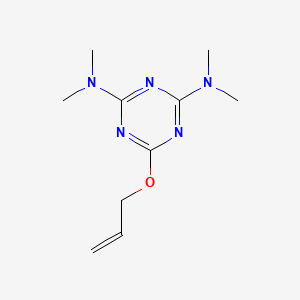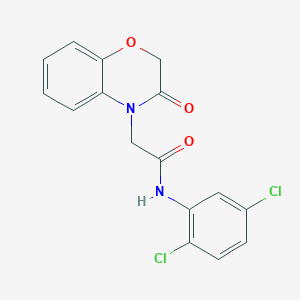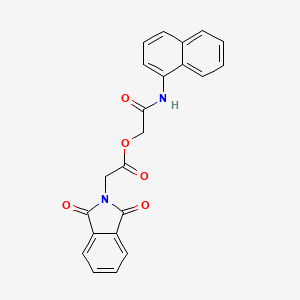![molecular formula C16H18N2O4S B4704933 2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4704933.png)
2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide
描述
2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the P2Y family of G protein-coupled receptors, which are activated by extracellular nucleotides such as ATP and ADP. The P2Y6 receptor is expressed in various tissues, including immune cells, and has been implicated in several physiological and pathological processes.
作用机制
2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide 2578 is a selective antagonist of the P2Y6 receptor, which means that it binds to and blocks the activity of this receptor. The P2Y6 receptor is activated by extracellular nucleotides such as UDP and UTP, which are released by cells in response to various stimuli. Activation of the P2Y6 receptor leads to the activation of various signaling pathways, including the phospholipase C (PLC) and protein kinase C (PKC) pathways. By blocking the activity of the P2Y6 receptor, this compound 2578 inhibits these signaling pathways and prevents the downstream effects of P2Y6 receptor activation.
Biochemical and physiological effects:
This compound 2578 has been shown to have several biochemical and physiological effects. For example, this compound 2578 has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in immune cells. In addition, this compound 2578 has been shown to inhibit the migration and invasion of cancer cells. These effects are likely due to the inhibition of P2Y6 receptor signaling by this compound 2578.
实验室实验的优点和局限性
2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide 2578 has several advantages for lab experiments. It is a selective antagonist of the P2Y6 receptor, which means that it can be used to specifically target this receptor without affecting other receptors. In addition, this compound 2578 is relatively stable and can be easily synthesized using a multi-step process. However, there are also some limitations to using this compound 2578 in lab experiments. For example, this compound 2578 has a relatively low potency and may require high concentrations to achieve a significant effect. In addition, this compound 2578 may have off-target effects on other receptors at high concentrations.
未来方向
There are several future directions for research on 2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide 2578 and the P2Y6 receptor. One direction is to investigate the role of the P2Y6 receptor in other physiological and pathological processes, such as cardiovascular disease and neuroinflammation. Another direction is to develop more potent and selective antagonists of the P2Y6 receptor for use in therapeutic applications. Finally, it may be possible to develop P2Y6 receptor agonists for use in conditions where P2Y6 receptor activation is beneficial, such as wound healing.
科学研究应用
2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide 2578 has been used in several scientific research studies to investigate the role of the P2Y6 receptor in various physiological and pathological processes. For example, this compound 2578 has been used to study the involvement of the P2Y6 receptor in inflammation, immune response, and cancer. In addition, this compound 2578 has been used to investigate the potential therapeutic benefits of targeting the P2Y6 receptor in various diseases.
属性
IUPAC Name |
2-methoxy-N-methyl-5-[(3-methylphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-5-4-6-12(9-11)18-23(20,21)13-7-8-15(22-3)14(10-13)16(19)17-2/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNKRQNBKDQTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4704881.png)
![4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4704891.png)
![ethyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4704893.png)

![4-(4-chlorobenzoyl)-2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4704900.png)
![8-(3-bromo-4-ethoxy-5-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4704908.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4704922.png)
![methyl (5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4704923.png)

![3-[3-(cyclohexylamino)propyl]-4(3H)-quinazolinone](/img/structure/B4704932.png)


![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4704952.png)